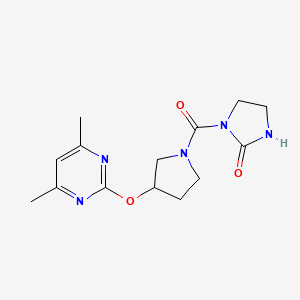

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one

Description

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one is a heterocyclic compound featuring a pyrrolidine ring linked to an imidazolidin-2-one moiety via a carbonyl group. This structure suggests applications in medicinal chemistry, particularly in metal chelation and bioactivity modulation, as seen in related imidazolidinone derivatives .

Propriétés

IUPAC Name |

1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidine-1-carbonyl]imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O3/c1-9-7-10(2)17-12(16-9)22-11-3-5-18(8-11)14(21)19-6-4-15-13(19)20/h7,11H,3-6,8H2,1-2H3,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTWSAAHZSNEQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)N3CCNC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.

Attachment of the Pyrimidine Ring: The 4,6-dimethylpyrimidine moiety is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrrolidine ring is replaced by the pyrimidine group.

Formation of the Imidazolidinone Ring: The final step involves the cyclization of the intermediate compound to form the imidazolidinone ring. This can be achieved through condensation reactions under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyrrolidine rings, where nucleophiles replace existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has shown promise as a lead candidate in drug development due to its ability to interact with various biological pathways. It is particularly noted for its potential as an inhibitor in signaling pathways relevant to several diseases:

- JNK Pathways : Research indicates that compounds with similar structures can inhibit c-Jun N-terminal kinase (JNK) pathways, which are implicated in cancer and inflammatory diseases. The unique combination of functional groups in this compound may enhance selectivity towards these pathways .

- Anti-Parasitic Activity : Compounds structurally related to 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one have been explored for their anti-parasitic properties against pathogens like Trypanosoma cruzi, the causative agent of Chagas disease. These compounds have demonstrated low micromolar inhibition of parasite growth, indicating potential therapeutic applications .

Inhibition Studies

In vitro studies have highlighted the compound's ability to inhibit specific enzymes and pathways:

- CYP51 Inhibition : Similar compounds have been identified as inhibitors of CYP51, an enzyme critical for sterol biosynthesis in various pathogens. This mechanism of action is being investigated for developing new anti-parasitic agents .

Case Studies and Research Findings

Several studies have documented the effectiveness of related compounds in various biological assays:

Mécanisme D'action

The mechanism of action of 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.

Comparaison Avec Des Composés Similaires

Compound Analogs :

- Cobalt/Copper complexes of 1-(6-methoxypyridin-2-yl)imidazolidin-2-one (7a/7b) : Structural Differences: The target compound substitutes the pyridinyl group with a 4,6-dimethylpyrimidin-2-yloxy-pyrrolidine moiety. Pyrimidine’s dual nitrogen atoms enhance π-π stacking and hydrogen bonding compared to pyridine’s single nitrogen. reports significant anticancer activity for 7a/7b, suggesting the target compound could exhibit similar or superior efficacy .

Table 1: Metal Chelation Properties

Comparison with Pyrethroid-Related Imidazolidinones

Compound Analogs :

- 1-{[3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropan-1-yl]carbonyl}-3-(methylsulfonyl)imidazolidin-2-one : Structural Differences: The pyrethroid analog includes a trifluoropropenyl group and cyclopropane ring, conferring high electronegativity and rigidity. The target compound lacks these groups but features a flexible pyrrolidine linker. Functional Impact: The pyrethroid’s electronegative groups enhance pesticidal activity by disrupting insect sodium channels.

Comparison with Heterocyclic Ether Derivatives

Compound Analogs :

- 1-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one :

- Structural Differences : Replacing pyrimidine with pyran (a cyclic ether) removes aromatic nitrogen atoms, reducing hydrogen-bonding capacity.

- Functional Impact : The target compound’s pyrimidine ring likely improves solubility and target binding compared to the pyran derivative. For example, pyrimidine’s nitrogen atoms could engage in kinase inhibition, a common mechanism in anticancer drugs .

Table 2: Heterocyclic Substituent Effects

Crystallographic and Computational Insights

The structural elucidation of the target compound and its analogs likely relies on tools like SHELX (for refinement) and ORTEP (for visualization), as described in , and 5. These programs enable precise determination of bond lengths, angles, and anisotropic displacement parameters, critical for comparing molecular geometries. For instance, the pyrrolidine ring’s conformation in the target compound may differ from cyclopropane-containing analogs (), influencing its three-dimensional interaction with biological targets .

Activité Biologique

The compound 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one (CAS Number: 2034435-10-2) is a synthetic organic molecule characterized by a complex structure that includes a pyrrolidine ring, an imidazolidinone moiety, and a dimethylpyrimidine group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development targeting various diseases.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 305.33 g/mol. The structural features that contribute to its biological activity include:

- Pyrrolidine Ring : Often associated with biological activity due to its ability to interact with various receptors and enzymes.

- Imidazolidinone Moiety : Known for its role in influencing pharmacokinetics and pharmacodynamics.

- Dimethylpyrimidine Group : This moiety is crucial for enhancing solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉N₅O₃ |

| Molecular Weight | 305.33 g/mol |

| CAS Number | 2034435-10-2 |

The biological activity of 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Research indicates that compounds with similar structures can act as inhibitors in critical biological pathways, including:

- JNK Pathways : The compound may inhibit c-Jun N-terminal kinase (JNK), which plays a significant role in stress responses and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial or antiviral properties, although detailed mechanisms remain to be elucidated.

Case Studies

- Inhibition Studies : In vitro assays demonstrated that the compound exhibits significant inhibition against certain bacterial strains, indicating its potential as an antibacterial agent. For instance, compounds structurally related to this imidazolidinone have shown over 70% inhibition at concentrations around 50 µM in preliminary screenings .

- Therapeutic Applications : The compound's unique structure allows for modifications that enhance its pharmacological profile. Research has explored its application in treating inflammatory diseases and cancers, leveraging its ability to modulate specific enzyme activities involved in these conditions .

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to optimize its biological activity. For example:

- Synthesis and Characterization : Various synthetic routes have been developed to produce this compound efficiently, employing techniques such as cyclization reactions and nucleophilic substitutions .

- Biological Assays : Biological assays have been conducted to evaluate the efficacy of the compound against different targets. Results indicate promising activity against several enzymes involved in metabolic pathways, suggesting potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling a pyrrolidine intermediate with a substituted pyrimidinyloxy group, followed by carbonyl linkage to imidazolidin-2-one. For example, analogous compounds (e.g., 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone) use nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) to attach the pyrimidinyloxy group . Optimization of stoichiometry (e.g., 1:1.2 molar ratio of pyrrolidine to pyrimidinyl chloride) and temperature (60–80°C) improves yields. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C) is essential for confirming connectivity. For instance, ¹H NMR should display distinct signals for pyrrolidine protons (δ 3.2–3.8 ppm), pyrimidinyl methyl groups (δ 2.2–2.4 ppm), and the imidazolidinone carbonyl (δ ~170 ppm in ¹³C NMR). IR spectroscopy verifies carbonyl stretches (C=O at ~1650–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) or ESI-MS ensures molecular ion alignment with theoretical mass (±3 ppm) .

Q. What spectroscopic techniques are suitable for analyzing thermal stability and degradation pathways?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) under nitrogen/air atmospheres (heating rate: 10°C/min) identify decomposition temperatures and exothermic/endothermic events. For structurally related compounds (e.g., benzimidazole derivatives), TGA reveals stability up to 200°C, with major degradation at 250–300°C due to pyrrolidine ring breakdown .

Advanced Research Questions

Q. How can computational methods optimize the reaction pathway for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates. For example, reaction path searches for analogous pyrrolidine-carbonyl systems predict energy barriers for nucleophilic substitution steps. Computational screening of solvents (e.g., DMF vs. THF) via COSMO-RS simulations can prioritize low-energy pathways, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. antioxidant results)?

- Methodological Answer : Cross-validation using standardized assays (e.g., MIC for antimicrobial activity; DPPH/ABTS for antioxidants) is critical. For imidazolidinone derivatives, discrepancies may arise from redox-sensitive functional groups (e.g., pyrimidinyloxy) interfering with assay reagents. Control experiments (e.g., compound-only blanks) and orthogonal assays (e.g., fluorescence-based ROS detection) clarify mechanisms .

Q. How do structural modifications (e.g., substituent effects on the pyrimidinyl ring) influence target binding in enzyme inhibition studies?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) can model interactions with enzyme active sites. For example, 4,6-dimethyl groups on the pyrimidinyl ring may enhance hydrophobic interactions with kinases (e.g., CDK2). Free energy perturbation (FEP) calculations quantify binding affinity changes (ΔΔG) upon substituting methyl groups with halogens .

Q. What experimental designs mitigate synthetic byproducts during imidazolidinone ring formation?

- Methodological Answer : Kinetic control via slow addition of coupling agents (e.g., EDCI/HOBt) minimizes dimerization. Monitoring reaction progress by LC-MS at intervals (0.5–2 h) detects intermediates. For example, over-stoichiometric use of carbodiimide reagents in imidazolidinone synthesis reduces residual carboxylic acid byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.